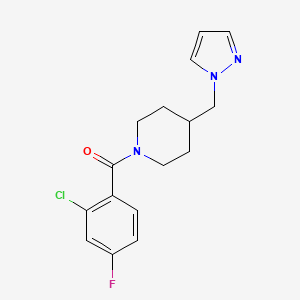
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-chloro-4-fluorophenyl)methanone, also known as CPPF, is a synthetic compound that has shown potential for use in scientific research. CPPF is a member of the piperidine class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacology
One study explored the molecular interaction of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, the study provided insights into the steric binding interactions and proposed mechanisms for antagonist activity at the CB1 receptor (Shim et al., 2002).
Structural Chemistry
Research on isomorphous structures, including compounds with pyrazole rings, demonstrated the obedience to the chlorine-methyl exchange rule, showcasing the versatility of pyrazole compounds in structural chemistry and their potential for creating isomorphous series (Rajni Swamy et al., 2013).
Synthesis and Biological Evaluation
A study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, highlighted its antiproliferative activity. This research underlines the importance of detailed structural analysis in understanding the biological activities of novel compounds (Prasad et al., 2018).
Therapeutic Potential
Another area of interest is the therapeutic potential of these compounds. The high-efficacy 5-HT1A receptor activation by a related compound, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone (F 13640), was reported to exert a curative-like action on allodynia in rats with spinal cord injury, suggesting potential applications in pain management (Colpaert et al., 2004).
Antimicrobial and Anti-inflammatory Applications
Microwave-assisted synthesis and the biological evaluation of novel pyrazoline derivatives as potent antiinflammatory and antibacterial agents indicate the broad spectrum of bioactivity that pyrazole derivatives can exhibit. This research shows promising in vivo antiinflammatory and in vitro antibacterial activities, pointing towards the potential of these compounds in therapeutic applications (Ravula et al., 2016).
Anticancer Research
Moreover, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents illustrate the use of these compounds in cancer research. The findings suggest that these compounds could be utilized in developing strategies to overcome microbe resistance to pharmaceutical drugs, in addition to their potential as anticancer agents (Katariya et al., 2021).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c17-15-10-13(18)2-3-14(15)16(22)20-8-4-12(5-9-20)11-21-7-1-6-19-21/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOGJICBOXZPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

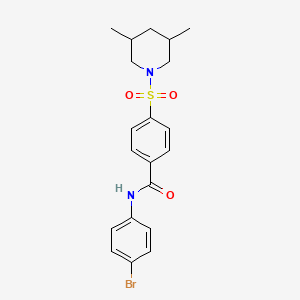
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)
![2-(ethylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2881636.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)
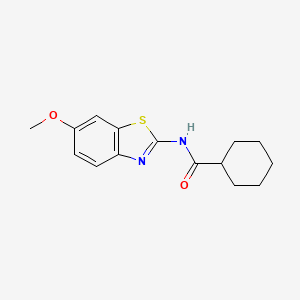
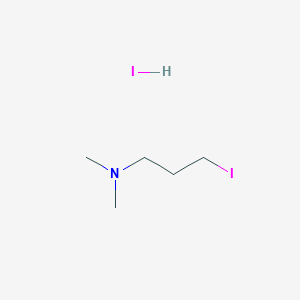

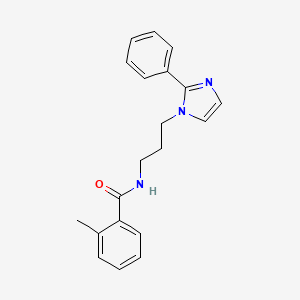
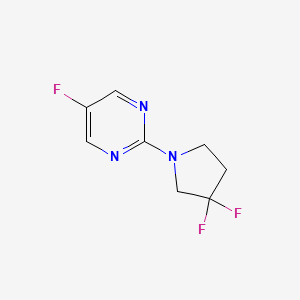
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
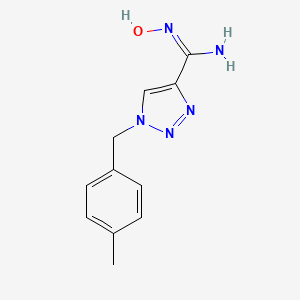
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)